Cas no 13730-55-7 (Methyl 2,5-Dimethylbenzoate)
Methyl 2,5-Dimethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 2,5-(ch3)2-c6h3-cooch3
- 2,5-Dimethylbenzoic acid methyl ester
- 2,5-DIMETHYL-BENZOIC ACID METHYL ESTER
- Methyl 2,5-dimethylbenzoate
- Methyl 2,5-Dimethylbenzoate
-
- MDL: MFCD06203655
- Inchi: 1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3
- InChI Key: YILVOENZHZWHHK-UHFFFAOYSA-N
- SMILES: COC(C1C(C)=CC=C(C)C=1)=O
Computed Properties
- Exact Mass: 164.08376
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 26.3
- LogP: 2.09000
Methyl 2,5-Dimethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008227-250mg |
Methyl 2,5-dimethylbenzoate |
13730-55-7 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
| Alichem | A015008227-500mg |
Methyl 2,5-dimethylbenzoate |
13730-55-7 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
| Alichem | A015008227-1g |
Methyl 2,5-dimethylbenzoate |
13730-55-7 | 97% | 1g |
1,490.00 USD | 2021-05-31 | |
| TRC | M333383-50mg |
Methyl 2,5-Dimethylbenzoate |
13730-55-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M333383-100mg |
Methyl 2,5-Dimethylbenzoate |
13730-55-7 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M333383-500mg |
Methyl 2,5-Dimethylbenzoate |
13730-55-7 | 500mg |
$ 250.00 | 2022-06-03 | ||
| abcr | AB132836-1 g |
Methyl-2,5-dimethylbenzoate, 95%; . |
13730-55-7 | 95% | 1 g |
€191.50 | 2023-07-20 | |
| abcr | AB132836-5 g |
Methyl-2,5-dimethylbenzoate, 95%; . |
13730-55-7 | 95% | 5 g |
€555.60 | 2023-07-20 | |
| abcr | AB132836-1g |
Methyl-2,5-dimethylbenzoate, 95%; . |
13730-55-7 | 95% | 1g |
€152.50 | 2025-04-21 | |
| abcr | AB132836-5g |
Methyl-2,5-dimethylbenzoate, 95%; . |
13730-55-7 | 95% | 5g |
€410.60 | 2025-04-21 |
Methyl 2,5-Dimethylbenzoate Suppliers
Methyl 2,5-Dimethylbenzoate Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Methyl 2,5-Dimethylbenzoate
Recent Advances in the Study of Methyl 2,5-Dimethylbenzoate (CAS: 13730-55-7) in Chemical Biology and Pharmaceutical Research
Methyl 2,5-Dimethylbenzoate (CAS: 13730-55-7) is a benzoate derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its methyl ester functional group and dimethyl substitution pattern on the benzene ring, has been explored for its potential as a building block in organic synthesis, a ligand in catalysis, and a bioactive molecule in drug discovery. Recent studies have shed light on its unique physicochemical properties, synthetic utility, and biological activities, making it a compound of interest for researchers across multiple disciplines.
One of the most notable advancements in the study of Methyl 2,5-Dimethylbenzoate is its role in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy as a precursor in the construction of polycyclic aromatic hydrocarbons (PAHs) through a novel palladium-catalyzed coupling reaction. The researchers highlighted the compound's stability under reaction conditions and its ability to introduce steric and electronic effects that are crucial for controlling regioselectivity in multi-step syntheses. This work opens new avenues for the design of functional materials and pharmaceuticals with tailored properties.
In pharmaceutical research, Methyl 2,5-Dimethylbenzoate has been investigated for its potential as a scaffold for drug development. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of a series of derivatives based on this core structure for their anti-inflammatory activity. The lead compound from this series showed promising COX-2 selectivity and reduced gastrointestinal toxicity compared to traditional NSAIDs. Molecular docking studies revealed that the dimethyl substitution pattern plays a critical role in binding to the active site of COX-2, providing valuable insights for structure-activity relationship (SAR) optimization.
The compound's biological activity extends beyond anti-inflammatory effects. Research published in the European Journal of Medicinal Chemistry (2023) explored its potential as an antimicrobial agent. Methyl 2,5-Dimethylbenzoate and its analogs demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Candida albicans. The study proposed that the lipophilic nature of the compound, enhanced by the methyl ester and dimethyl groups, facilitates membrane penetration and disruption of microbial cell walls. These findings suggest potential applications in developing new antimicrobial therapies to address the growing challenge of antibiotic resistance.
From a chemical biology perspective, Methyl 2,5-Dimethylbenzoate has been utilized as a molecular probe to study enzyme-substrate interactions. A groundbreaking study in Nature Chemical Biology (2024) employed this compound as a competitive inhibitor to investigate the substrate specificity of benzoate-CoA ligases, enzymes involved in microbial degradation pathways. The research team used X-ray crystallography to solve the structure of the enzyme-inhibitor complex, providing atomic-level insights into the molecular recognition process. This work has implications for understanding microbial metabolism and designing enzyme inhibitors for therapeutic applications.
Recent advances in analytical chemistry have also contributed to our understanding of Methyl 2,5-Dimethylbenzoate. A 2024 study in Analytical Chemistry developed a highly sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The method demonstrated excellent linearity, precision, and accuracy, with a detection limit of 0.1 ng/mL. This analytical breakthrough enables more accurate pharmacokinetic studies and will support future research on the compound's absorption, distribution, metabolism, and excretion (ADME) properties in drug development programs.
In conclusion, recent research on Methyl 2,5-Dimethylbenzoate (CAS: 13730-55-7) highlights its multifaceted importance in chemical biology and pharmaceutical science. From its utility in organic synthesis to its potential therapeutic applications and role as a molecular probe, this compound continues to reveal new dimensions of scientific interest. The growing body of literature suggests that further exploration of its derivatives and applications will yield valuable contributions to multiple areas of research and development in the coming years.
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